molecular formula C17H19FN2O3 B2808905 1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea CAS No. 1172104-05-0

1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B2808905
CAS No.: 1172104-05-0
M. Wt: 318.348
InChI Key: YASHIEYVSDLYRI-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea is a synthetic urea derivative characterized by a fluorinated phenoxyethyl group and a substituted methoxy-methylphenyl moiety. Urea derivatives are widely studied for their pesticidal, herbicidal, or pharmacological activities due to their ability to act as enzyme inhibitors or receptor modulators . The 4-fluorophenoxy group in this compound may enhance lipophilicity and metabolic stability, while the methoxy and methyl substituents on the phenyl ring could influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-12-3-8-16(22-2)15(11-12)20-17(21)19-9-10-23-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASHIEYVSDLYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 4-fluorophenoxyethylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Urea derivatives with oxidized side chains.

    Reduction: Amine derivatives with reduced urea linkages.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The compound’s structure features two distinct aromatic systems linked via a urea bridge. Key comparisons with structurally related urea derivatives include:

Compound Substituents Key Differences
1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea (Target) 4-Fluorophenoxyethyl, 2-methoxy-5-methylphenyl Baseline for comparison.
1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea Trifluoromethoxyphenyl, hydroxyethyl groups Increased polarity due to hydroxyethyl and trifluoromethoxy groups.
2-(4-Fluorophenyl)-N,N,N-trimethyl-1-(4-methoxyphenyl)urea Trimethylurea, 4-fluorophenyl, 4-methoxyphenyl Quaternary nitrogen and lack of ethoxy linkage alter solubility and bioavailability.
Desmedipham (Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl) carbamate) Phenylcarbamate, ethyl ester Carbamate group instead of urea; likely different mechanism of action.

Implications :

  • The trimethylurea derivative lacks the ethoxy spacer, reducing conformational flexibility compared to the target compound.
  • Desmedipham , a carbamate herbicide, highlights the functional divergence between carbamates and ureas, with ureas generally exhibiting longer residual activity due to slower hydrolysis.

Biological Activity

1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea, commonly referred to as Compound A, is an organic compound characterized by its unique urea linkage. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed overview of the biological activities associated with Compound A, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H19FN2O3
  • Molecular Weight : 318.34 g/mol
  • CAS Number : 1172104-05-0

The presence of the fluorine atom in the phenoxy group enhances the compound's lipophilicity and stability, which may influence its interaction with biological targets.

The biological activity of Compound A is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. The compound may act as an inhibitor or modulator, leading to significant biochemical responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound A against various cancer cell lines. In vitro assays have demonstrated that it exhibits significant cytotoxic effects, particularly against breast cancer (MCF-7) and leukemia cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-70.65Induction of apoptosis via p53 pathway activation
U-9372.41Inhibition of cell proliferation
CEM-130.76Apoptotic induction through caspase activation

These findings suggest that Compound A may serve as a promising lead compound for further development in cancer therapeutics.

Anti-inflammatory Activity

Compound A has also been investigated for its anti-inflammatory properties. It has shown potential in inhibiting pro-inflammatory cytokines in various models, making it a candidate for treating inflammatory diseases.

Study 1: Evaluation of Anticancer Properties

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of Compound A on several cancer cell lines. The results indicated that Compound A significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed increased apoptosis markers such as cleaved caspase-3 and PARP in treated cells.

Study 2: Anti-inflammatory Effects

In another study, the anti-inflammatory effects of Compound A were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound effectively reduced the secretion of TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of Compound A, it is useful to compare it with structurally similar compounds:

Compound IC50 (µM) Activity Type
1-[2-(4-Chlorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea1.20Anticancer
1-[2-(4-Bromophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea1.50Anticancer

These comparisons indicate that the introduction of different halogens affects the biological activity, with fluorine providing a favorable profile.

Q & A

Q. What are the recommended synthetic routes for 1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and urea bond formation. For example:

Step 1 : React 4-fluorophenol with ethylene dibromide to introduce the ethoxy linker.

Step 2 : Couple the intermediate with 2-methoxy-5-methylaniline via carbodiimide-mediated urea formation .
Optimization Strategies :

  • Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, stoichiometry). A fractional factorial design can reduce trials while identifying critical parameters .
  • Monitor intermediates via TLC or HPLC to minimize byproducts.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., as seen in fluorophenyl-pyridine analogs) .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to verify substituent positions and urea linkage integrity.
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase columns with UV/Vis detection .

Q. What preliminary biological screening approaches are suitable for identifying its potential targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorogenic substrates. For example, similar urea derivatives show activity in receptor-binding studies .
  • Cellular Assays : Screen for cytotoxicity (MTT assay) or apoptosis induction (Annexin V staining) in cancer cell lines.
  • Molecular Docking : Prioritize targets by simulating interactions with the fluorophenyl and methoxy groups using AutoDock Vina .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across different assay systems for this compound?

Methodological Answer:

  • Orthogonal Validation : Confirm hits using unrelated assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Assay Condition Analysis : Adjust pH, ionic strength, or co-solvents (e.g., DMSO concentration) to reconcile discrepancies. For instance, fluorophenyl moieties may exhibit solvent-dependent conformational changes .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., 3-chlorophenyl-urea derivatives) to identify trends .

Q. What strategies are effective in overcoming challenges in multi-step synthesis, such as low yields or byproduct formation?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions in sensitive steps (e.g., urea coupling) .
  • Catalyst Optimization : Use Pd-mediated cross-coupling for aryl ether formation or organocatalysts for stereochemical control .
  • Byproduct Recycling : Employ membrane separation technologies (e.g., nanofiltration) to recover unreacted intermediates .

Q. How can computational methods be integrated into the experimental design to predict reactivity or optimize reaction pathways?

Methodological Answer:

  • Reaction Path Search : Apply quantum mechanical calculations (DFT) to model transition states and identify low-energy pathways for key steps like cyclization or urea formation .
  • Machine Learning : Train models on PubChem data to predict solvent effects or optimal catalysts (e.g., for methoxy group activation) .
  • Process Simulation : Use Aspen Plus to simulate mass/heat transfer in scaled-up reactions, minimizing thermal degradation risks .

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